Propanoic acid, 2-(benzoylamino)-3,3,3-trifluoro-2-[(2-methylphenyl)amino]-, ethyl ester
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Overview
Description
ETHYL 3,3,3-TRIFLUORO-2-[(2-METHYLPHENYL)AMINO]-2-(PHENYLFORMAMIDO)PROPANOATE is a complex organic compound characterized by the presence of trifluoromethyl and aromatic amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3,3,3-TRIFLUORO-2-[(2-METHYLPHENYL)AMINO]-2-(PHENYLFORMAMIDO)PROPANOATE typically involves multiple steps. One common route includes the reaction of ethyl 3,3,3-trifluoropyruvate with aniline derivatives under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated systems and continuous flow reactors can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3,3,3-TRIFLUORO-2-[(2-METHYLPHENYL)AMINO]-2-(PHENYLFORMAMIDO)PROPANOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Nucleophilic substitution reactions are common, especially at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions and amines are typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Scientific Research Applications
ETHYL 3,3,3-TRIFLUORO-2-[(2-METHYLPHENYL)AMINO]-2-(PHENYLFORMAMIDO)PROPANOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory agent.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-[(2-METHYLPHENYL)AMINO]-2-(PHENYLFORMAMIDO)PROPANOATE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
ETHYL 3,3,3-TRIFLUOROPYRUVATE: Shares the trifluoromethyl group but lacks the aromatic amine functionalities.
METHYL 3,3,3-TRIFLUOROPYRUVATE: Similar structure with a methyl ester instead of an ethyl ester.
3,3,3-TRIFLUOROPROPIONIC ACID: Contains the trifluoromethyl group but is a simpler carboxylic acid.
Uniqueness
ETHYL 3,3,3-TRIFLUORO-2-[(2-METHYLPHENYL)AMINO]-2-(PHENYLFORMAMIDO)PROPANOATE is unique due to its combination of trifluoromethyl and aromatic amine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C19H19F3N2O3 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
ethyl 2-benzamido-3,3,3-trifluoro-2-(2-methylanilino)propanoate |
InChI |
InChI=1S/C19H19F3N2O3/c1-3-27-17(26)18(19(20,21)22,23-15-12-8-7-9-13(15)2)24-16(25)14-10-5-4-6-11-14/h4-12,23H,3H2,1-2H3,(H,24,25) |
InChI Key |
DNXMFEMPAJRIDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=CC=C1C)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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